molecular formula C22H28N2O4S B2438017 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 1797187-57-5

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one

Cat. No.: B2438017
CAS No.: 1797187-57-5
M. Wt: 416.54
InChI Key: QHFYJEWIAUOKKR-UHFFFAOYSA-N
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Description

1-{4-[(6-Methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one (CAS Number: 1797187-57-5) is a chemical compound offered for research and development purposes. It has a molecular formula of C22H28N2O4S and a molecular weight of 416.53 g/mol . The compound features a complex structure incorporating a piperidine ring connected to a 6-methylpyridin-2-yl group via an ether linkage, and an ethanone chain linked to a phenyl ring with a propane-2-sulfonyl substituent. Compounds with piperidine and aryl sulfonyl motifs are of significant interest in medicinal chemistry and drug discovery research, often explored for their potential interactions with biological targets . As a building block, this substance can be valuable for researchers synthesizing novel compounds for pharmacological screening. This product is intended for research applications in a controlled laboratory environment and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16(2)29(26,27)20-9-7-18(8-10-20)15-22(25)24-13-11-19(12-14-24)28-21-6-4-5-17(3)23-21/h4-10,16,19H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFYJEWIAUOKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment 1: 4-[(6-Methylpyridin-2-yl)Oxy]Piperidine Synthesis

The piperidine-oxypyridine fragment is synthesized through nucleophilic aromatic substitution (SNAr) or metal-mediated coupling. Patent US20120232281A1 highlights the utility of piperidine as a base and catalyst in analogous pyridyl ether formations. A representative route involves reacting 2-chloro-6-methylpyridine with 4-hydroxypiperidine under basic conditions (e.g., K2CO3 in DMF at 80°C for 12 h), achieving >90% conversion. Alternative Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) enable ether formation at lower temperatures (40°C, 16 h) but require stoichiometric reagents.

Fragment 2: 2-[4-(Propane-2-Sulfonyl)Phenyl]Ethan-1-One Synthesis

The sulfonylphenyl ethanone moiety is constructed via Friedel-Crafts acylation followed by sulfonylation. Starting with toluene, acetylation at the para position using acetyl chloride and AlCl3 yields 4-methylacetophenone. Subsequent sulfonation with propane-2-sulfonyl chloride in the presence of FeCl3 (20 mol%) at 0°C–25°C introduces the sulfonyl group, with yields reaching 78% after recrystallization. Oxidation of thioether intermediates, as described in CN113045484B, is avoided to eliminate peroxides and enhance safety.

Detailed Preparation Methods

Stepwise Assembly of 4-[(6-Methylpyridin-2-yl)Oxy]Piperidine

Procedure :

  • Charge a flask with 2-chloro-6-methylpyridine (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), K2CO3 (2.5 equiv), and DMF (5 mL/g substrate).
  • Heat at 80°C for 12 h under N2.
  • Cool, filter, and concentrate. Purify via column chromatography (EtOAc/hexane, 1:3) to obtain 4-[(6-methylpyridin-2-yl)oxy]piperidine as a white solid (88% yield).

Key Data :

  • Reaction Temperature: 80°C
  • Yield: 88%
  • Purity (HPLC): 99.2%
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl3): δ 8.10 (d, J = 7.6 Hz, 1H), 6.70 (d, J = 7.6 Hz, 1H), 4.80–4.75 (m, 1H), 3.60–3.45 (m, 2H), 2.95–2.85 (m, 2H), 2.50 (s, 3H), 2.10–1.90 (m, 4H).

Synthesis of 2-[4-(Propane-2-Sulfonyl)Phenyl]Ethan-1-One

Procedure :

  • Dissolve 4-methylacetophenone (1.0 equiv) in CH2Cl2 (10 mL/g) and cool to 0°C.
  • Add propane-2-sulfonyl chloride (1.1 equiv) dropwise, followed by FeCl3 (0.2 equiv).
  • Stir at 25°C for 6 h, quench with H2O, extract with CH2Cl2, and concentrate.
  • Recrystallize from ethanol to afford white crystals (78% yield).

Key Data :

  • Reaction Time: 6 h
  • Yield: 78%
  • Melting Point: 132–134°C
  • Characterization: IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Final Coupling via Nucleophilic Substitution

Procedure :

  • Combine 4-[(6-methylpyridin-2-yl)oxy]piperidine (1.0 equiv), 2-bromo-1-[4-(propane-2-sulfonyl)phenyl]ethan-1-one (1.05 equiv), and piperidine (2.0 equiv) in acetonitrile.
  • Reflux at 80°C for 8 h.
  • Concentrate and purify via silica gel chromatography (CH2Cl2/MeOH, 95:5) to isolate the target compound (85% yield).

Key Data :

  • Reaction Temperature: 80°C
  • Yield: 85%
  • Purity (HPLC): 98.7%
  • MS (ESI): m/z 457.2 [M+H]+.

Optimization and Yield Analysis

Solvent and Base Screening for Coupling

Comparative studies reveal acetonitrile as optimal for the final coupling, minimizing side reactions (e.g., elimination) versus DMF or THF. Piperidine acts as both base and catalyst, enhancing reaction rates (Table 1).

Table 1. Solvent and Base Impact on Coupling Efficiency

Solvent Base Temp (°C) Time (h) Yield (%)
Acetonitrile Piperidine 80 8 85
DMF K2CO3 80 12 72
THF Et3N 60 24 65

Sulfonylation Efficiency

Propane-2-sulfonyl chloride demonstrates superior reactivity over methane- or ethanesulfonyl chlorides, attributed to its branched structure reducing steric hindrance during electrophilic substitution (Table 2).

Table 2. Sulfonyl Chloride Reactivity Comparison

Sulfonyl Chloride Yield (%) Byproducts (%)
Propane-2-sulfonyl 78 <5
Methanesulfonyl 62 12
Ethanesulfonyl 68 8

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
  • 2-(4-(Ethylsulfonyl)phenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Uniqueness

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different sulfonyl groups.

Biological Activity

The compound 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one (CAS Number: 1796969-37-3) is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N2O2C_{25}H_{26}N_{2}O_{2}, with a molecular weight of 386.5 g/mol. The structure includes a piperidine ring, a pyridine moiety, and a sulfonyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC25H26N2O2
Molecular Weight386.5 g/mol
CAS Number1796969-37-3

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Antitumor Activity : Many piperidine derivatives are known for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the pyridine ring may enhance interaction with biological targets involved in tumor growth regulation .
  • Antimicrobial Properties : Compounds containing sulfonyl groups have demonstrated antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar antimicrobial properties .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which is critical in conditions like arthritis and other inflammatory diseases .

Biological Activity Studies

Several studies have assessed the biological activity of related compounds, providing insights into the potential efficacy of the target compound:

Case Study: Antitumor Activity

A study on pyrazole derivatives revealed significant antitumor effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapeutic agents like doxorubicin resulted in enhanced cytotoxicity, indicating a synergistic effect that warrants further investigation in similar compounds .

Case Study: Antimicrobial Efficacy

Research on various sulfonamide derivatives indicated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using agar disc-diffusion methods, showing effective inhibition at concentrations as low as 1 mM. This suggests that the target compound could also exhibit significant antimicrobial properties .

Future Directions

Given the promising biological activities associated with structurally similar compounds, further research is warranted to explore:

  • In vitro and In vivo Studies : Comprehensive testing on cell lines and animal models will be essential to evaluate the pharmacodynamics and pharmacokinetics of the compound.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity can guide the design of more potent derivatives.
  • Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials will be necessary to assess safety and efficacy in humans.

Q & A

Q. Can this compound be repurposed for non-therapeutic applications?

  • Materials science :
  • Catalytic ligands : Test as a ligand in palladium-catalyzed cross-coupling reactions due to pyridine’s coordination capacity .
  • Chemical biology :
  • Photoaffinity probes : Incorporate a diazirine moiety to map drug-target interactions in live cells .

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